3-(1,3-Dioxan-2-yl)propanenitrile
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Overview
Description
3-(1,3-Dioxan-2-yl)propanenitrile is a chemical compound characterized by the presence of a 1,3-dioxane ring attached to a propanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(1,3-Dioxan-2-yl)propanenitrile can be synthesized through the reaction of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the mixture in toluene, allowing for the continuous removal of water using a Dean-Stark apparatus . This method ensures the formation of stable 1,3-dioxane rings.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Continuous flow reactors and advanced separation techniques are often employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxan-2-yl)propanenitrile undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH₃) or ammonia (NH₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaOCH₃ in methanol or NH₃ in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
3-(1,3-Dioxan-2-yl)propanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxan-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biological molecules, influencing their activity and function . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: A simpler analog with similar structural features but lacking the nitrile group.
1,3-Dioxolane: Another related compound with a five-membered ring instead of a six-membered dioxane ring.
Uniqueness
3-(1,3-Dioxan-2-yl)propanenitrile is unique due to the presence of both the 1,3-dioxane ring and the nitrile group, which confer distinct chemical and physical properties
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-4-1-3-7-9-5-2-6-10-7/h7H,1-3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWLKBDKZGBCEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724226 |
Source
|
Record name | 3-(1,3-Dioxan-2-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70724226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80692-35-9 |
Source
|
Record name | 3-(1,3-Dioxan-2-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70724226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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